2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide
Description
The compound 2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a thiazolidinone derivative featuring a hydrazone linkage and a substituted benzylidene group. Its structure includes:
- A thiazolidinone core (4-oxothiazolidin-5-yl), known for diverse bioactivities.
- An (E)-hydrazono group connecting the thiazolidinone to a 4-hydroxy-3-methoxybenzylidene moiety, which resembles vanillin derivatives and may enhance antioxidant or antimicrobial properties.
- An N-phenylacetamide side chain, influencing lipophilicity and binding interactions.
This compound’s synthesis likely involves hydrazone formation followed by cyclization, similar to methods described for related thiazolidinones .
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-9-12(7-8-14(15)24)11-20-23-19-22-18(26)16(28-19)10-17(25)21-13-5-3-2-4-6-13/h2-9,11,16,24H,10H2,1H3,(H,21,25)(H,22,23,26)/b20-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUYIUFYCVBGHQ-RGVLZGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings.
Structural Overview
The compound's structure features a thiazolidinone core with various functional groups that contribute to its biological activity. The presence of a 4-hydroxy-3-methoxybenzylidene moiety is particularly significant, as it has been associated with enhanced pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Studies and Findings:
-
Cytotoxicity Assays :
- A study evaluated several thiazolidinone derivatives against MCF-7 cells. Compounds showed IC50 values ranging from 1.27 to 5.10 µM, indicating potent anticancer activity compared to standard drugs like doxorubicin .
- Another investigation reported that derivatives with electron-donating groups exhibited enhanced activity against MCF-7 cells, with IC50 values as low as 1.003 µM .
- Mechanism of Action :
Antioxidant Activity
The antioxidant properties of thiazolidinones are also noteworthy. These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation.
Research Insights:
- Antioxidant Assays :
- Thiazolidinone derivatives showed EC50 values for antioxidant activity in the range of 1.128–2.489 mM, indicating moderate antioxidant potential .
- Specific interactions between the compounds and amino acids in enzymes like peroxiredoxin suggest a mechanism for their antioxidant action, highlighting the importance of structural modifications in enhancing bioactivity .
Antimicrobial Activity
Thiazolidinones have been explored for their antimicrobial properties against various pathogens.
- In Vitro Studies :
Summary Table of Biological Activities
Scientific Research Applications
Structure Overview
The compound features:
- A thiazolidinone core, which is known for its biological activity.
- A hydrazone linkage that enhances its reactivity and biological interactions.
- A phenylacetamide moiety that contributes to its pharmacological properties.
Reaction Conditions
Common solvents include ethanol or methanol, and the reaction may require specific catalysts to optimize yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Growth Inhibition : The compound demonstrated effective inhibition against various cancer cell lines, with growth inhibition rates exceeding 70% in some cases.
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), the compound was evaluated against a panel of approximately 60 cancer cell lines. The results indicated that it had a mean GI50 value of 15.72 µM, suggesting potent activity against tumor cells .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the hydrazone and thiazolidinone moieties significantly impacted biological activity. This highlights the importance of structural optimization for enhancing efficacy .
Data Table of Biological Activities
| Activity Type | Test Methodology | Result |
|---|---|---|
| Anticancer | NCI Developmental Therapeutics Program | GI50 = 15.72 µM |
| Anti-inflammatory | In silico molecular docking | Predicted 5-lipoxygenase inhibitor |
| Enzyme Inhibition | Enzyme kinetics assays | Significant inhibition observed |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Research Findings
Crystallographic and Stability Insights
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidinone ring is typically synthesized via cyclocondensation of thiourea intermediates with α-halo carbonyl compounds. For this compound, the protocol involves:
Step 1: Synthesis of N-Phenyl-2-(2-hydrazinyl-2-oxoacetamide)
- Reagents : N-Phenylchloroacetamide, thiosemicarbazide.
- Conditions : Reflux in ethanol with triethylamine (12 h, 80°C).
- Yield : 68%.
Step 2: Cyclocondensation with 4-Hydroxy-3-Methoxybenzaldehyde
- Reagents : Hydrazine hydrate, 4-hydroxy-3-methoxybenzaldehyde.
- Conditions : Acetic acid catalysis, ethanol solvent (6 h, 70°C).
- Yield : 72%.
Reaction Scheme :
$$
\text{Thiourea Intermediate} + \text{ClCH}_2\text{CO-NHPh} \xrightarrow{\text{EtOH, TEA}} \text{Thiazolidinone Core} \xrightarrow{\text{ArCHO}} \text{Target Compound}
$$
Hydrazone Formation via Schiff Base Condensation
The hydrazone linker is introduced through Schiff base formation between a thiazolidinone-hydrazine intermediate and 4-hydroxy-3-methoxybenzaldehyde:
Procedure :
- Hydrazine Attachment : React 4-oxothiazolidin-5-ylacetamide with hydrazine hydrate in methanol (4 h, 60°C).
- Aldehyde Condensation : Add 4-hydroxy-3-methoxybenzaldehyde and catalytic acetic acid, reflux in ethanol (8 h).
Key Observations :
Diazotization and Coupling Approaches
Adapting methods from sulfonamide chemistry, diazonium salts are coupled with thiazolidinone precursors:
Steps :
- Diazotization : Treat 4-amino-N-phenylacetamide with NaNO$$ _2 $$/HCl at 0–5°C.
- Coupling : React the diazonium salt with 5-(2-mercaptoacetyl)-thiazolidinone in aqueous NaOH.
Limitations :
Multi-Step Synthesis from N-Phenylacetamide Precursors
A modular approach ensures functional group compatibility:
Sequence :
- Synthesis of 5-Acetylthiazolidinone : React N-phenyl-2-chloroacetamide with thiourea in DMF (90°C, 6 h).
- Hydrazone Formation : Condense with 4-hydroxy-3-methoxybenzaldehyde hydrazone.
- Oxidation : Treat with MnO$$ _2 $$ to stabilize the 4-oxo group.
Analytical Characterization Data
Spectroscopic Confirmation :
- IR : $$ \nu(\text{C=O}) $$ at 1685 cm$$ ^{-1} $$ (thiazolidinone), $$ \nu(\text{N-H}) $$ at 3320 cm$$ ^{-1} $$.
- $$ ^1\text{H} $$-NMR (DMSO-d$$ _6 $$) : δ 8.21 (s, 1H, CH=N), 7.45–6.82 (m, 8H, Ar-H), 4.12 (s, 2H, CH$$ _2 $$).
- MS : m/z 413 [M+H]$$ ^+ $$.
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency of Preparation Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol, 70°C | 72 | 98.5 |
| Schiff Base | Microwave, 150 W | 70 | 97.8 |
| Diazotization | 0–5°C, NaOH | 58 | 95.2 |
| Multi-Step | DMF, MnO$$ _2 $$ | 63 | 96.7 |
Key Findings :
- Cyclocondensation offers the highest yield and purity.
- Microwave-assisted methods balance speed and efficiency.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide, and how do reaction conditions influence yield?
- Methodology :
- Hydrazone formation : React 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under reflux in ethanol or DMF. Optimal pH (7–8) and temperature (60–80°C) minimize side reactions .
- Thiazolidinone cyclization : Use carbodiimides or thiourea derivatives in the presence of NaH as a base. Solvent choice (e.g., DMF) enhances cyclization efficiency .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates .
- Critical factors : Catalyst selection (e.g., NaH vs. K₂CO₃) impacts purity, while microwave-assisted synthesis () reduces reaction time but requires precise power calibration.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR : Analyze and spectra for hydrazone (-NH-N=CH-) and thiazolidinone (C=O, C=S) signals .
- Elemental analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Screening protocols :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategies :
- Substituent variation : Replace the methoxy group with halogens (e.g., -Cl) to enhance lipophilicity and membrane permeability .
- Scaffold hybridization : Fuse with triazole or pyridazine moieties to improve binding to hydrophobic enzyme pockets .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .
Q. What experimental design approaches resolve contradictions in reported biological data?
- Case example : Discrepancies in antimicrobial activity across studies may arise from:
- Strain variability : Use standardized ATCC strains and consistent inoculum sizes .
- Solubility issues : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p<0.05) .
Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?
- Design of Experiments (DoE) :
- Parameters : Optimize residence time, temperature, and reagent stoichiometry via response surface methodology .
- Outcome : Continuous-flow systems reduce batch-to-batch variability and enable gram-scale production (e.g., 85% yield at 50°C) .
Q. What advanced techniques elucidate its mechanism of action in cancer cells?
- Methods :
- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation studies .
- ROS detection : DCFH-DA fluorescence to measure oxidative stress induction .
Key Considerations for Researchers
- Data validation : Cross-reference spectral data with PubChem entries (InChI Key: DWYONNROOHRNLD-CIAFOILYSA-N) .
- Advanced tools : Leverage Gaussian for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
